Lipophilicity (XLogP3): 4-[4-(Benzyloxy)phenoxy]-3-chloroaniline Exhibits Higher Calculated LogP Than 4‑Benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3)
The target compound demonstrates a computed XLogP3 of 4.9 (PubChem) or consensus LogP of 5.87 (ChemSrc), compared with LogP values of 4.08 for 4‑benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3) and 2.40–3.43 for 4‑(benzyloxy)aniline (CAS 6373‑46‑2) [1]. This represents an increase of approximately 0.8–1.8 log units versus the simpler chloro‑aniline comparator and roughly 2.5–3.5 log units versus the simplest benzyloxyaniline.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.9 (PubChem); LogP = 5.87 (ChemSrc) |
| Comparator Or Baseline | 4‑Benzyloxy‑3‑chloroaniline (CAS 59404‑86‑3): LogP = 4.08; 4‑(Benzyloxy)aniline (CAS 6373‑46‑2): LogP = 2.40–3.43 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.8 vs. CAS 59404‑86‑3; ΔLogP ≈ +2.5 to +3.5 vs. CAS 6373‑46‑2 |
| Conditions | In silico prediction (XLogP3, PubChem 2025; ChemSrc database 2018); values cross-referenced from public databases |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, metabolic clearance, and plasma protein binding of downstream drug candidates; researchers targeting intracellular or CNS‑accessible chemotypes may require this elevated LogP window that simpler analogs cannot provide.
- [1] PubChem Compound Summary for CID 71413206. XLogP3 = 4.9. National Center for Biotechnology Information (2025). View Source
